I1/α2-Adrenergic Receptor Selectivity: Moxonidine vs. Clonidine
Moxonidine demonstrates a 33-fold selectivity for the imidazoline I1 receptor over α2-adrenergic receptors, compared to only a 4-fold selectivity for clonidine [1]. This quantitative difference in receptor binding profile is the primary determinant of the improved side effect profile observed with moxonidine [2].
| Evidence Dimension | I1/α2-Adrenergic Receptor Binding Selectivity Ratio |
|---|---|
| Target Compound Data | 33-fold (I1 vs. α2) |
| Comparator Or Baseline | Clonidine: 4-fold (I1 vs. α2) |
| Quantified Difference | 8.25-fold higher selectivity for moxonidine |
| Conditions | Radioligand binding studies on bovine ventrolateral medulla (VLM) membranes [1] |
Why This Matters
Higher I1 selectivity correlates directly with reduced α2-mediated side effects (e.g., dry mouth, sedation), which is a critical differentiator for studies requiring patient tolerability or for research focused on central sympathetic outflow without confounding sedation.
- [1] Prichard BN, Owens CW, Graham BR. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent. J Hum Hypertens. 1997;11 Suppl 1:S29-45. PMID: 9321737. View Source
- [2] Ernsberger P, Haxhiu MA, Graff LM, et al. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Cardiovasc Drugs Ther. 1994;8 Suppl 1:27-41. View Source
